molecular formula C13H18Cl2N2O3 B12286053 Melphalan N-oxide

Melphalan N-oxide

Cat. No.: B12286053
M. Wt: 321.20 g/mol
InChI Key: GSKQMLGAUOTSKT-UHFFFAOYSA-N
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Description

Melphalan N-oxide is a derivative of melphalan, a nitrogen mustard alkylating agent used primarily in chemotherapy. This compound retains the core structure of melphalan but includes an additional N-oxide functional group, which may alter its chemical properties and biological activity. This compound is of interest in medicinal chemistry due to its potential therapeutic applications and unique chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Melphalan N-oxide typically involves the oxidation of melphalan. One common method is the use of sodium perborate in acetic acid, which effectively oxidizes the amino group of melphalan to form the N-oxide . The reaction conditions generally include:

    Reagent: Sodium perborate

    Solvent: Acetic acid

    Temperature: Room temperature

    Time: Several hours

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve large-scale oxidation reactions using similar reagents and conditions as in laboratory synthesis. The process would need to be optimized for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Melphalan N-oxide can undergo various chemical reactions, including:

    Oxidation: Further oxidation can occur under strong oxidizing conditions.

    Reduction: The N-oxide group can be reduced back to the amine.

    Substitution: The chloroethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Sodium perborate, acetic acid

    Reduction: Hydrogenation catalysts, such as palladium on carbon

    Substitution: Nucleophiles like thiols or amines

Major Products

    Oxidation: Further oxidized derivatives

    Reduction: Melphalan

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Melphalan N-oxide has several scientific research applications, including:

    Chemistry: Used as a model compound to study the effects of N-oxide functionalization on alkylating agents.

    Biology: Investigated for its potential to induce DNA damage and apoptosis in cancer cells.

    Medicine: Explored as a potential chemotherapeutic agent with modified activity compared to melphalan.

Mechanism of Action

Melphalan N-oxide, like melphalan, is an alkylating agent that interferes with DNA synthesis. It forms covalent bonds with the N7 position of guanine bases in DNA, leading to cross-linking of DNA strands and disruption of DNA replication and transcription . This results in cytotoxicity, particularly in rapidly dividing cells such as cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Melphalan: The parent compound, used widely in chemotherapy.

    Chlorambucil: Another nitrogen mustard alkylating agent with similar mechanisms of action.

    Cyclophosphamide: A prodrug that is metabolized to an active alkylating agent.

Uniqueness

Melphalan N-oxide is unique due to the presence of the N-oxide functional group, which may alter its pharmacokinetics and pharmacodynamics. This modification can potentially enhance its solubility, stability, and selectivity for certain biological targets compared to melphalan and other similar compounds .

Properties

IUPAC Name

4-(2-amino-2-carboxyethyl)-N,N-bis(2-chloroethyl)benzeneamine oxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18Cl2N2O3/c14-5-7-17(20,8-6-15)11-3-1-10(2-4-11)9-12(16)13(18)19/h1-4,12H,5-9,16H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSKQMLGAUOTSKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)[N+](CCCl)(CCCl)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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